molecular formula C26H52O B15175728 Tetracosyloxirane CAS No. 86370-25-4

Tetracosyloxirane

Cat. No.: B15175728
CAS No.: 86370-25-4
M. Wt: 380.7 g/mol
InChI Key: VHAXNXDRZSLKOX-UHFFFAOYSA-N
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Description

Tetracosyloxirane, also known as 1,2-Epoxyhexacosane, is an organic compound with the molecular formula C26H52O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its long alkyl chain and an epoxide functional group, making it a valuable compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosyloxirane can be synthesized through the epoxidation of tetracosene. The reaction typically involves the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic epoxidation of tetracosene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers higher yields and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tetracosyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines

    Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Diols: Formed from ring-opening reactions with water or alcohols

    Ethers: Formed from ring-opening reactions with alcohols

    Amino Alcohols: Formed from ring-opening reactions with amines

    Carboxylic Acids: Formed from oxidation reactions

Scientific Research Applications

Mechanism of Action

The mechanism of action of tetracosyloxirane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, making this compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tetracosyloxirane

This compound is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler epoxides. The long chain makes it more hydrophobic and affects its solubility and reactivity. This uniqueness makes this compound valuable in specific applications where these properties are advantageous .

Properties

CAS No.

86370-25-4

Molecular Formula

C26H52O

Molecular Weight

380.7 g/mol

IUPAC Name

2-tetracosyloxirane

InChI

InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27-26/h26H,2-25H2,1H3

InChI Key

VHAXNXDRZSLKOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC1CO1

Origin of Product

United States

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